[1,1'-Biphenyl]-4-YL dodecanoate
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Overview
Description
[1,1’-Biphenyl]-4-YL dodecanoate is an organic compound that combines the structural features of biphenyl and dodecanoate Biphenyl is an aromatic hydrocarbon with two connected benzene rings, while dodecanoate is a medium-chain fatty acid anion derived from dodecanoic acid (lauric acid)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-YL dodecanoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybiphenyl with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-YL dodecanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-YL dodecanoate can undergo oxidation reactions, particularly at the benzylic position of the biphenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The biphenyl ring can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic position
Reduction: Formation of alcohols from esters
Substitution: Introduction of nitro groups on the biphenyl ring
Scientific Research Applications
[1,1’-Biphenyl]-4-YL dodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-YL dodecanoate depends on its interaction with biological targets. The biphenyl moiety can interact with hydrophobic regions of proteins, while the dodecanoate chain can insert into lipid bilayers, affecting membrane fluidity and function. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-YL acetate: Similar structure but with a shorter acyl chain.
[1,1’-Biphenyl]-4-YL hexanoate: Another ester with a medium-chain fatty acid.
[1,1’-Biphenyl]-4-YL octanoate: Similar ester with an eight-carbon acyl chain.
Uniqueness: [1,1’-Biphenyl]-4-YL dodecanoate is unique due to its longer dodecanoate chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
89810-46-8 |
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Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(4-phenylphenyl) dodecanoate |
InChI |
InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-9-13-16-24(25)26-23-19-17-22(18-20-23)21-14-11-10-12-15-21/h10-12,14-15,17-20H,2-9,13,16H2,1H3 |
InChI Key |
LCRGZXAZWAIIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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